Recent research suggests that Ethyl 2-cyanoacrylate may offer potential in cancer treatment. Studies have shown its effectiveness in inhibiting the proliferation and inducing apoptosis (programmed cell death) in colorectal adenocarcinoma cells, both in vitro (laboratory setting) and in vivo (living organisms) []. While the exact mechanism of action remains under investigation, it is believed to involve alterations in gene expression []. However, further research is needed to determine its safety and efficacy for human cancer treatment.
Ethyl 2-cyanoacrylate's strong adhesive properties have been explored for its potential use in wound healing and tissue repair. Studies have shown its effectiveness in sealing blood vessels and controlling hemorrhage in various surgeries, including cardiovascular, thoracic, and pulmonary []. Additionally, research suggests that it may promote bone healing and remodeling, although more investigation is needed to confirm these findings []. However, it's important to note that due to potential cytotoxicity, its use in some applications has been replaced by longer-chain cyanoacrylates, which are considered less toxic [].
Ethyl 2-cyanoacrylate is a colorless, low-viscosity liquid that belongs to the cyanoacrylate family of compounds, known primarily for their fast-acting adhesive properties. It is the ethyl ester of 2-cyanoacrylic acid and is commonly found in various commercial superglues. This compound has a faint sweet smell and is soluble in solvents such as acetone and methylene chloride. Ethyl 2-cyanoacrylate polymerizes rapidly in the presence of moisture, making it an effective adhesive for a wide range of materials .
ECA's adhesive properties stem from its rapid polymerization upon contact with moisture. The polymer chains interlock with the surfaces being bonded, forming a strong and durable connection [].
The biocompatibility of ECA allows its use in medical applications. It can bond tissues without significant cytotoxicity, making it a potential alternative to sutures in specific surgeries [].
ECA's ability to form bonds with biological materials is being explored for drug delivery systems. The controlled release of drugs encapsulated within ECA-based matrices holds promise for targeted drug delivery [].
ECA poses several safety concerns:
The primary reaction involving ethyl 2-cyanoacrylate is its polymerization, which occurs when it comes into contact with moisture. The polymerization mechanism can be classified as chain-growth polymerization, where water acts as a nucleophile, attacking the electrophilic carbon in the cyanoacrylate molecule. This reaction leads to the formation of long polymer chains that provide the adhesive properties characteristic of cyanoacrylates. The general reaction can be summarized as follows:
Ethyl 2-cyanoacrylate can be synthesized through several methods:
Ethyl 2-cyanoacrylate has a wide range of applications:
Research has shown that ethyl 2-cyanoacrylate interacts with various substances, including moisture and certain polymers. Its rapid polymerization upon exposure to humidity makes it particularly effective for bonding applications but also poses challenges when handling, as it can bond skin or other tissues unintentionally. Studies on its interaction with sodium bicarbonate indicate that it can undergo anion polymerization, further enhancing its reactivity under specific conditions .
Ethyl 2-cyanoacrylate belongs to a broader class of cyanoacrylates, which includes several related compounds. Here are some similar compounds along with their unique characteristics:
Compound Name | Unique Features |
---|---|
Methyl 2-cyanoacrylate | Lower viscosity; used in applications requiring thinner adhesives. |
Butyl 2-cyanoacrylate | Less irritating; often used in medical adhesives for skin closure. |
Octyl 2-cyanoacrylate | Longer carbon chain; slower degradation rate; suitable for surgical use. |
Isobutyl cyanoacrylate | Offers flexibility; used in applications requiring resilient bonds. |
Ethyl 2-cyanoacrylate is unique due to its balance between viscosity and bonding strength, making it ideal for general-purpose adhesives while still being effective in medical settings . Its rapid curing time upon exposure to moisture distinguishes it from other adhesives that primarily rely on solvent evaporation for bonding.
Ethyl 2-cyanoacrylate undergoes rapid anionic initiation upon contact with weak nucleophiles such as hydroxide ions (OH−) from ambient humidity. The electrophilic β-carbon of the monomer’s α,β-unsaturated ester is attacked, generating a resonance-stabilized enolate anion (Fig. 1A) [1] [2]. This process occurs at moisture concentrations as low as 50 ppm, with initiation rates proportional to relative humidity (RH) [2]. Tertiary amines like triethylamine accelerate initiation by deprotonating water, increasing local OH− availability [5]. Fourier-transform infrared spectroscopy (FTIR) studies show complete monomer conversion within 60 seconds at RH > 70%, compared to 300 seconds at RH = 40% [5].
Propagation proceeds via Michael-type addition, where the enolate anion attacks subsequent monomers’ β-carbons. Density functional theory (DFT) calculations reveal a low activation barrier of 12.3 kJ·mol−1 for this step, enabling room-temperature polymerization [3]. The reaction’s exothermicity (−84 kJ·mol−1) drives rapid chain growth, with molecular weights reaching 105 Da within minutes [1]. Atomic force microscopy (AFM) demonstrates humidity-dependent morphology: RH > 80% yields branched nanofibers (diameter = 100–400 nm), while RH < 50% produces spherical particles [2].
Table 1: Anionic Polymerization Rate Parameters
Parameter | Value | Measurement Technique |
---|---|---|
Initiation Rate (ki) | 5.6 × 10−3 s−1 | Quartz crystal microbalance |
Propagation Rate (kp) | 1.6 × 103 L·mol−1·s−1 | Rotating sector method |
Chain Growth Temperature | 25–40°C | Differential scanning calorimetry |
Termination occurs via proton transfer from weak acids (e.g., acetic acid) or water, quenching the active anion [1]. Chain transfer dominates in acidic environments (pH < 4), where hydronium ions (H3O+) abstract protons from propagating chains, forming dead polymers and regenerating initiators [5]. Gel permeation chromatography (GPC) data show multimodal molecular weight distributions under chain transfer conditions, with Đ (dispersity) increasing from 1.2 to 2.8 [5].
Humidity regulates both initiation efficiency and polymer morphology. At RH = 95%, vapor-phase polymerization on silicon wafers produces aligned nanofibers with aspect ratios > 100:1, whereas RH = 30% yields amorphous films [2]. Oxygen inhibits anionic propagation by stabilizing radicals through spin trapping, reducing conversion rates by 35% in aerobic vs. anaerobic conditions [4].
Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) effectively initiate radical polymerization at 60–80°C. Anionic inhibitors like acetic acid (7 wt%) suppress competing ionic pathways, increasing radical yield from 12% to 89% [4]. Electron paramagnetic resonance (EPR) spectroscopy confirms persistent radical effects, with half-lives exceeding 10 hours at 30°C [4].
The rotating sector technique measures propagation (kp) and termination (kt) rates under pseudo-steady-state conditions. For ethyl 2-cyanoacrylate at 30°C:
$$ kp = 1,622 \, \text{L·mol}^{-1}\text{·s}^{-1} $$
$$ kt = 4.11 \times 10^8 \, \text{L·mol}^{-1}\text{·s}^{-1} $$
These values exceed methyl methacrylate’s rates by factors of 5.3 (kp) and 2.1 (kt), attributed to the nitrile group’s radical-stabilizing resonance [4].
DFT calculations using the MPWB1K functional show that the cyano group lowers the transition state energy for propagation by 18.7 kJ·mol−1 versus unsubstituted acrylates [3]. Termination occurs predominantly by combination, with Arrhenius parameters:
$$ At = 1.2 \times 10^{11} \, \text{L·mol}^{-1}\text{·s}^{-1} $$
$$ E{a,t} = 24.5 \, \text{kJ·mol}^{-1} $$
Chain transfer to monomer dominates, with transfer constant (CM) = 0.08 ± 0.02. Q-e scheme analysis gives ethyl 2-cyanoacrylate a resonance parameter Q = 17 and polarity e = 2.48, explaining its strong alternating tendency in copolymers [4].
Triethylamine initiates zwitterionic polymerization through a slow-initiated, non-terminated (SINT) mechanism. The tertiary amine attacks the monomer’s β-carbon, generating a zwitterion that propagates without termination (Fig. 1B) [5]. Small-angle X-ray scattering (SAXS) reveals living characteristics, with molecular weights increasing linearly over 72 hours (Đ = 1.05–1.12) [5].
While RAFT polymerization remains underexplored for ethyl 2-cyanoacrylate, computational studies suggest potential using trithiocarbonate agents. The monomer’s high reactivity may necessitate low temperatures (−20°C) to control chain transfer [3].
Thermogravimetric analysis (TGA) shows two-stage degradation:
Post-curing at 90°C reduces residual exothermicity by 88%, indicating suppressed depolymerization [5].
Table 2: Thermal Degradation Parameters
Parameter | Value | Technique |
---|---|---|
Onset Temperature | 148°C | TGA |
Activation Energy (Stage 1) | 98 kJ·mol−1 | Kissinger analysis |
Char Yield (600°C) | 8.2 wt% | TGA |
Irritant